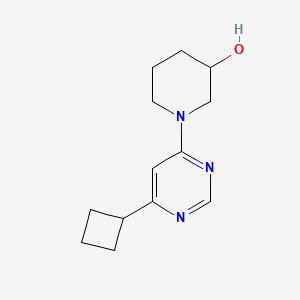

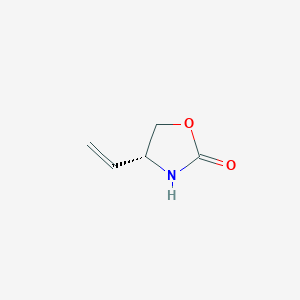

![molecular formula C13H11ClN4O B2944360 2-(4-chlorophenyl)-3,4-dimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one CAS No. 63514-97-6](/img/structure/B2944360.png)

2-(4-chlorophenyl)-3,4-dimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(4-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one” belongs to the class of pyrazolopyridazines . Pyrazolopyridazines are heterocyclic compounds containing a pyrazole ring fused to a pyridazine ring . The presence of a chlorophenyl group and two methyl groups in the structure could potentially influence its chemical properties and biological activity.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolopyridazine core, with a chlorophenyl group and two methyl groups attached to it. The exact structure would depend on the positions of these substituents on the pyrazolopyridazine ring .Chemical Reactions Analysis

Pyrazolopyridazines can undergo various chemical reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Generally, properties such as density, boiling point, vapor pressure, and solubility would be important for its characterization .Scientific Research Applications

Synthesis and Molecular Docking

A study by Flefel et al. (2018) detailed the synthesis of novel pyridine and fused pyridine derivatives, including compounds related to the query chemical, showcasing their potential in targeting specific proteins. These compounds were subjected to molecular docking screenings towards GlcN-6-P synthase, revealing moderate to good binding energies, indicating potential therapeutic applications. Additionally, these compounds exhibited antimicrobial and antioxidant activity (E. M. Flefel et al., 2018).

Antimicrobial and Anticancer Activities

Research conducted by Hafez et al. (2016) focused on the synthesis of novel pyrazole derivatives, including those with structures closely related to the query compound. These derivatives were characterized and evaluated for their in vitro antimicrobial and anticancer activities. Notably, some synthesized compounds showed higher anticancer activity than doxorubicin, a reference drug, highlighting their potential as therapeutic agents (H. Hafez et al., 2016).

Anticancer and Antimicrobial Agents

Katariya et al. (2021) synthesized novel biologically potent compounds incorporating oxazole, pyrazoline, and pyridine heterocyclic entities. These compounds were evaluated for their anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA), with some showing high potency. Their antibacterial and antifungal activities were also documented, providing insights into their potential utility in overcoming drug resistance in microbes (Kanubhai D. Katariya et al., 2021).

Future Directions

Mechanism of Action

Target of Action

Pyridazinone derivatives, to which this compound belongs, have been found to exhibit a wide range of pharmacological activities . They have been associated with antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Mode of Action

It’s known that some 6-aryl-3(2h)-pyridazinone derivatives substituted at position 5 inhibit calcium ion influx, which is required for the activation of platelet aggregation

Biochemical Pathways

For instance, the inhibition of calcium ion influx suggests a potential impact on signal transduction pathways .

Result of Action

Given the potential inhibition of calcium ion influx, it’s possible that the compound could affect cellular signaling and function

Properties

IUPAC Name |

2-(4-chlorophenyl)-3,4-dimethyl-6H-pyrazolo[3,4-d]pyridazin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4O/c1-7-11-8(2)18(10-5-3-9(14)4-6-10)17-12(11)13(19)16-15-7/h3-6H,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJDXDWQXAEQRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NNC(=O)C2=NN1C3=CC=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

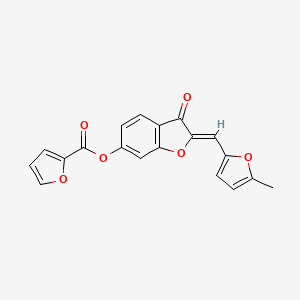

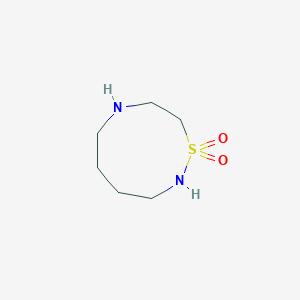

![N-(4-butylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2944280.png)

![N-(2,4-dimethylphenyl)-2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2944284.png)

![(1S,4R,5R)-4-Aminobicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride](/img/structure/B2944285.png)

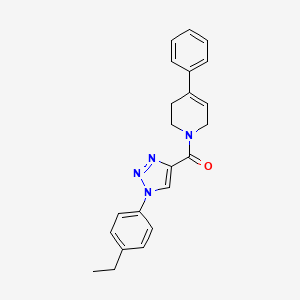

![1-[(4S)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]isoquinoline](/img/structure/B2944286.png)

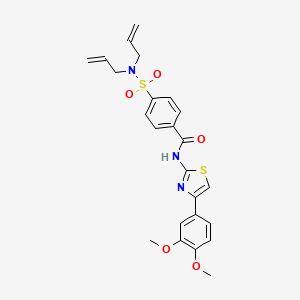

![2-((5-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-hydroxypropyl)acetamide](/img/structure/B2944287.png)

![N'-(3-methoxyphenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide](/img/structure/B2944289.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2944290.png)

![3-fluoro-4-methoxy-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2944296.png)